Vincadifformine is a naturally occurring alkaloid derived from the plant genus Vinca, which includes species such as Vinca minor and Vinca rosea. This compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in treating neurological disorders and as an anti-cancer agent. Vincadifformine is classified under the broader category of indole alkaloids, which are characterized by their complex structures and diverse biological activities.
Vincadifformine is primarily extracted from the Vinca species, where it is found alongside other alkaloids like vincristine and vinblastine. The extraction process typically involves solvent extraction techniques, followed by purification methods such as chromatography to isolate vincadifformine from plant materials.
Vincadifformine belongs to the class of compounds known as indole alkaloids. These compounds are characterized by a bicyclic structure containing a fused indole ring system, which is crucial for their biological activity. The molecular formula of vincadifformine is C₁₈H₁₉N₃O₂, and it features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of vincadifformine can be achieved through several methods, with notable approaches including:
The molecular structure of vincadifformine is intricate, featuring multiple stereocenters that contribute to its biological activity. The compound consists of:
The molecular weight of vincadifformine is approximately 303.36 g/mol, with a melting point reported around 125 °C .
Vincadifformine undergoes various chemical reactions that are pivotal for its transformation into other useful derivatives:
The mechanism of action for vincadifformine primarily involves modulation of neurotransmitter systems and potential anti-cancer effects:
Data supporting these mechanisms include in vitro studies demonstrating dose-dependent effects on cell viability and receptor binding assays .
Relevant data include solubility tests and stability assessments under varying pH conditions .
Vincadifformine has several scientific uses:
Vincadifformine occurs naturally in several plant species within the Apocynaceae (dogbane) family, predominantly in the genus Vinca L. and Alstonia. It is biosynthesized and accumulated in specific plant tissues as part of the plants' secondary metabolite defense machinery. The highest concentrations are typically found in Alstonia spatulata leaves, where extraction with ethanol and dilute acids yields detectable quantities [2] [4]. Within the Vinca genus, V. minor (lesser periwinkle) and V. major (greater periwinkle) represent major sources, though its distribution varies across species and geographical locations [5]. V. difformis (syn. Vinca media var. acutiflora), native to southwestern Europe and North Africa, also produces this alkaloid as a minor constituent alongside other MIAs [5].
Table 1: Botanical Sources of Vincadifformine | Plant Species | Common Name | Plant Part | Geographical Distribution | Relative Abundance | |-------------------|-----------------|----------------|-------------------------------|--------------------------| | Alstonia spatulata | - | Leaves | Southeast Asia | High | | Vinca minor | Lesser periwinkle | Stems, leaves | Europe, Caucasus | Moderate | | Vinca major | Greater periwinkle | Leaves, aerial parts | Mediterranean, naturalized globally | Low-Moderate | | Vinca difformis | Intermediate periwinkle | Aerial parts | SW Europe, N Africa | Low |
Ecological factors significantly influence vincadifformine accumulation. Vinca species thrive in diverse habitats—from European woodland understories (V. minor) to Mediterranean riverbanks (V. major)—with alkaloid profiles adapting to environmental stressors [5]. Seasonal variations also impact yield, with pre-flowering stages often showing peak alkaloid content in stems and leaves [5]. While not the dominant alkaloid in most species (vincamine predominates in V. minor), vincadifformine's consistent occurrence underscores its biosynthetic importance across Apocynaceae.
Vincadifformine is classified within the Aspidosperma subgroup of monoterpene indole alkaloids, defined by their pentacyclic frameworks comprising a rearranged iboga-type skeleton. Its structure integrates a cis-fused pentacyclic core (rings A-E) featuring:
Table 2: Structural Comparison of Vincadifformine and Related Aspidosperma Alkaloids | Compound | Molecular Formula | Key Structural Differences from Vincadifformine | Shared Biosynthetic Steps | |---------------|------------------------|---------------------------------------------------|-------------------------------| | Vincadifformine | C₂₁H₂₆N₂O₂ | Reference structure | - | | Tabersonine | C₂₁H₂₄N₂O₂ | Δ¹⁴,¹⁵ double bond; no 16-chloro substitution | Early-stage secodine intermediate | | Goniomitine | C₁₉H₂₂N₂O₂ | Cleaved C-16/C-21 bond; simplified tetracyclic system | Hypothesized late-stage precursor | | 16-Hydroxymethylgoniomitine | C₂₀H₂₄N₂O₂ | Hydroxymethyl at C-16; open ring E | Derived from vincadifformine via oxidation | | Pseudovincadifformine | C₂₁H₂₆N₂O₂ | Stereoisomerism at C-19/C-20 | Parallel biosynthetic pathway |
Chemically, vincadifformine undergoes characteristic transformations:
Total synthesis remains demanding. Pandey et al. achieved an asymmetric synthesis of (+)-vincadifformine via a 13-step cascade strategy. Key steps involved:
Vincadifformine has played a multifaceted role in advancing alkaloid chemistry since the mid-20th century. Its discovery coincided with the golden age of Vinca alkaloid research (1950s–1960s), when compounds like vinblastine and vincamine were first isolated and linked to anticancer and neuropharmacological activities. While not as therapeutically prominent as these relatives, vincadifformine became a critical model system for studying:
Table 3: Historical Milestones in Vincadifformine Research | Time Period | Key Advance | Research Groups | Significance | |-----------------|-----------------|---------------------|------------------| | 1960s | Isolation from Vinca species | Multiple | Established natural occurrence and basic structure | | 1980s-1990s | Biosynthetic transformations to goniomitine | Lewin et al. | Tested MIA rearrangement hypotheses | | 1990s-2000s | Functionalization studies (photo-oxidation, Polonovski) | Potier, Lounasmaa et al. | Revealed C-3/C-5 reactivity and dimerization | | 2018 | Asymmetric total synthesis | Pandey et al. | Demonstrated non-biogenic synthetic routes |
Vincadifformine continues to inspire modern research. Recent investigations focus on its antiplasmodial properties [2] [4] and utility as a scaffold for generating alkaloid libraries via diversification at C-3, C-5, C-6, and C-16. Its role in exploring "skeletal editing" through ring rearrangements positions it at the forefront of contemporary synthetic biology and medicinal chemistry.
Table 4: Key Compounds Mentioned in the Article | Compound Name | Chemical Class | Relevance to Vincadifformine | |-------------------|---------------------|----------------------------------| | Vincadifformine | Aspidosperma alkaloid | Focus compound | | Tabersonine | Aspidosperma alkaloid | Biosynthetic precursor; structural analog | | Goniomitine | Gonioma alkaloid | Hypothesized rearrangement target | | Vincamine | Vinca alkaloid | Co-occurring in source plants | | Aspidospermidine | Aspidosperma alkaloid | Structural core without C-3 substituent | | 16-Hydroxymethylgoniomitine | Modified alkaloid | Derivable from vincadifformine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7